molecular formula C16H17F3N4S B10864229 2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B10864229
M. Wt: 354.4 g/mol
InChI Key: YGXIDYZRKRJFMP-UHFFFAOYSA-N
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Description

2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine is a complex organic compound that features a pyrimidine ring substituted with a thiophene and a trifluoromethyl group, along with an octahydropyrrolo[1,2-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be synthesized through the condensation of thiophene-2-carbaldehyde with appropriate amines and trifluoromethylating agents under controlled conditions. The octahydropyrrolo[1,2-a]pyrazine moiety is then introduced via cyclization reactions, often involving the use of strong bases and high temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiophene and pyrimidine rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Thiophen-2-yl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    2-[4-(Trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine: Lacks the thiophene ring, which may influence its electronic properties and binding interactions.

    2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolo[1,2-a]pyrazine: Lacks the octahydro moiety, which may affect its conformational flexibility and solubility.

Uniqueness

The presence of both the thiophene and trifluoromethyl groups in 2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine makes it unique in terms of its electronic properties and potential for diverse chemical reactivity. The octahydropyrrolo[1,2-a]pyrazine moiety adds conformational flexibility and enhances its solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17F3N4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C16H17F3N4S/c17-16(18,19)14-9-12(13-4-2-8-24-13)20-15(21-14)23-7-6-22-5-1-3-11(22)10-23/h2,4,8-9,11H,1,3,5-7,10H2

InChI Key

YGXIDYZRKRJFMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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